molecular formula C22H17ClN2 B562977 Clotrimazole-d5 CAS No. 1185076-41-8

Clotrimazole-d5

Cat. No. B562977
CAS RN: 1185076-41-8
M. Wt: 349.873
InChI Key: VNFPBHJOKIVQEB-MBRJKSRSSA-N
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Description

Clotrimazole-d5 is an internal standard used for the quantification of clotrimazole by GC- or LC-MS . Clotrimazole is an imidazole antifungal agent that is active against a variety of fungi, including C. albicans, A. fumigatus, S. cerevisiae, C. neoformans, T. mentagrophytes, and M. canis . It inhibits the voltage-gated potassium channel Kv1.3 and the intermediate conductance calcium-activated potassium channel (IKCa1/KCa3.1; IC50s = 6 and 0.07 µM, respectively) and decreases the proliferation of HaCaT keratinocytes (EC50 = 15 µM) .


Molecular Structure Analysis

The molecular formula of Clotrimazole-d5 is C22H17ClN2 . It is an imidazole derivative with a broad spectrum of antimycotic activity .


Chemical Reactions Analysis

Clotrimazole-d5 is intended for use as an internal standard for the quantification of clotrimazole by GC- or LC-MS . It is active against a variety of fungi .

Scientific Research Applications

  • Antimycotic Activity and Interaction with Cell Channels : Clotrimazole has been studied for its effects on Transient Receptor Potential (TRP) channels in sensory neurons, which underlie some unwanted effects of the drug. It's known to activate TRPV1 and TRPA1 channels, involved in pain sensation, and inhibit TRPM8, a cold and menthol receptor (Meseguer et al., 2008).

  • Improvement of Antimycotic Properties : Research shows that the solubility and antimycotic activity of Clotrimazole can be enhanced with cyclodextrins, which may improve its effectiveness against Candida albicans (Ahmed et al., 1998).

  • Cardiac Applications : Clotrimazole is explored for its inhibitory effects on human cardiac L-type Ca2+ channel α1C subunits. This might explain its potential in abbreviating the action potential duration in cardiac myocytes (Fearon et al., 2000).

  • Environmental Impact : The drug's persistence and dissipation in agricultural soil have been examined, highlighting its environmental fate and transformation products (Sabourin et al., 2011).

  • Antitumor Activity : Clotrimazole shows anticancer effects on human melanoma cells, suggesting its potential as a novel treatment approach for melanoma (Adinolfi et al., 2015).

  • Chemotherapeutic Potential : The compound has been investigated for its role in inhibiting leukemic lymphoblasts and inducing apoptosis, making it a candidate for cancer treatment (Ito et al., 2002).

  • Cell Proliferation and Viability : Studies indicate that Clotrimazole can inhibit cell proliferation and alter intracellular Ca2+ movement, which has implications in treating various diseases, including cancer (Benzaquen et al., 1995).

Mechanism of Action

Target of Action

Clotrimazole-d5, like its parent compound Clotrimazole, is a broad-spectrum antimycotic drug . Its primary target is the enzyme CYP51A1 , which plays a crucial role in the biosynthesis of ergosterol . Ergosterol is an essential component of fungal cell membranes, and its disruption leads to the inhibition of fungal growth .

Mode of Action

Clotrimazole-d5 interacts with its target, CYP51A1, by inhibiting the demethylation of 14 alpha lanosterol . This inhibition disrupts the biosynthesis of ergosterol, leading to a damaged permeability barrier in the fungal cytoplasmic membrane . The result is a fungistatic effect, where the growth of the fungus is inhibited .

Biochemical Pathways

The primary biochemical pathway affected by Clotrimazole-d5 is the ergosterol biosynthesis pathway . By inhibiting the enzyme CYP51A1, Clotrimazole-d5 prevents the conversion of lanosterol to ergosterol . This disruption affects the integrity of the fungal cell membrane, leading to increased cell wall leakiness and the leaking of cell contents .

Pharmacokinetics

It can be inferred that like clotrimazole, it is likely to be well-tolerated with few side effects . More research would be needed to provide a detailed outline of the compound’s ADME properties and their impact on bioavailability.

Result of Action

The molecular and cellular effects of Clotrimazole-d5’s action primarily involve the disruption of the fungal cell membrane. This disruption leads to increased cell wall leakiness and the leaking of cell contents . Additionally, because ergosterol directly stimulates the growth of fungal cells in a hormone-like fashion, the rapid onset of these events results in a dose- and time-dependent fungistatic effect .

Action Environment

It is known that clotrimazole is readily degradable by acids , which suggests that the pH of the environment could potentially influence the action of Clotrimazole-d5

Safety and Hazards

Clotrimazole can be absorbed through inhalation and ingestion . It is slightly hazardous in case of skin contact (irritant), ingestion, and inhalation . It may cause adverse reproductive effects . Topical or oral overdose with this material is not expected to be life-threatening .

Future Directions

Clotrimazole has become a drug of interest in treating several other diseases such as sickle cell disease, malaria, and some cancers . It has also been combined with other molecules, such as metals, to produce clotrimazole complexes that show improved pharmacological efficacy . Moreover, several new, modified-release pharmaceutical formulations are also undergoing development .

properties

IUPAC Name

1-[(2-chlorophenyl)-(2,3,4,5,6-pentadeuteriophenyl)-phenylmethyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2/c23-21-14-8-7-13-20(21)22(25-16-15-24-17-25,18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-17H/i1D,3D,4D,9D,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNFPBHJOKIVQEB-MBRJKSRSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)N4C=CN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)N4C=CN=C4)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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